N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide
CAS No.: 1334376-48-5
Cat. No.: VC5332981
Molecular Formula: C14H19N7O3
Molecular Weight: 333.352
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334376-48-5 |
|---|---|
| Molecular Formula | C14H19N7O3 |
| Molecular Weight | 333.352 |
| IUPAC Name | N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methyltriazole-4-carbonyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C14H19N7O3/c1-9-16-12(24-18-9)7-15-13(22)10-3-5-21(6-4-10)14(23)11-8-20(2)19-17-11/h8,10H,3-7H2,1-2H3,(H,15,22) |
| Standard InChI Key | IZLBWBRBMHKKNW-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CN(N=N3)C |
Introduction
Structural and Molecular Characteristics
The molecule’s architecture comprises three distinct domains:
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Piperidine-4-carboxamide core: A six-membered saturated amine ring substituted at the 4-position with a carboxamide group.
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3-Methyl-1,2,4-oxadiazole moiety: A five-membered heterocycle featuring two nitrogen atoms and one oxygen atom, linked to the piperidine via a methylene bridge.
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1-Methyl-1H-1,2,3-triazole-4-carbonyl group: A triazole ring substituted with a methyl group at the 1-position, connected to the piperidine’s nitrogen via a carbonyl group.
Electronic and Steric Features
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The oxadiazole ring’s electron-deficient nature enhances metabolic stability and facilitates π-π interactions with biological targets .
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The triazole’s dipole moment and hydrogen-bonding capacity contribute to target binding affinity, as observed in HIV protease inhibitors .
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Piperidine’s conformational flexibility allows adaptive binding in enzyme active sites .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 333.35 g/mol | |
| SMILES Notation | CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CN(N=N3)C | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 7 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three synthons:
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Piperidine-4-carboxylic acid: Serves as the central scaffold.
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3-Methyl-1,2,4-oxadiazole-5-methanamine: Synthesized via cyclization of acylhydrazides with nitriles.
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1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Prepared via Huisgen cycloaddition or oxidative ring closure.
Stepwise Synthesis
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Piperidine-4-carboxamide Formation:
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Triazole Carbonylation:
Key Reaction Conditions:
Biological Activity and Mechanism
While direct pharmacological data for this compound are unavailable, inferences can be drawn from structurally related molecules:
Antimicrobial Properties
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1,2,4-Triazole derivatives demonstrate broad-spectrum activity against bacterial and fungal pathogens, likely via inhibition of lanosterol demethylase .
Table 2: Biological Activities of Analogous Compounds
| Compound Class | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Sulfanyltriazoles | HIV-1 reverse transcriptase | 24–182 nM | |
| Bis-triazolethiones | HCT-116 colon cancer | 6.2 μM | |
| Piperidine-linked triazoles | Cytochrome P450 enzymes | Not determined |
Pharmacokinetic and Physicochemical Profiling
Solubility and Permeability
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The compound’s cLogP (calculated) is ~1.2, suggesting moderate lipophilicity.
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The presence of multiple hydrogen bond acceptors (7) may limit blood-brain barrier penetration but enhance aqueous solubility.
Metabolic Stability
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Oxadiazole rings resist oxidative metabolism, while piperidine may undergo N-dealkylation or hydroxylation .
Future Research Directions
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